3-(benzyloxymethyl)dihydrofuran-2(3H)-one
CAS No.: 933770-71-9
Cat. No.: VC11999175
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933770-71-9 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 3-(phenylmethoxymethyl)oxolan-2-one |
| Standard InChI | InChI=1S/C12H14O3/c13-12-11(6-7-15-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
| Standard InChI Key | QHQXONYCVAWCCE-UHFFFAOYSA-N |
| SMILES | C1COC(=O)C1COCC2=CC=CC=C2 |
| Canonical SMILES | C1COC(=O)C1COCC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the dihydrofuran-2(3H)-one family, a class of γ-lactones with a five-membered ring containing one oxygen atom and a ketone group. The benzyloxymethyl substituent at position 3 introduces steric and electronic modifications that influence reactivity and intermolecular interactions. The IUPAC name, 3-(benzyloxymethyl)dihydrofuran-2(3H)-one, reflects:
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A dihydrofuran-2(3H)-one core (a lactone ring with one double bond reduced).
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A benzyloxymethyl group (-CH2-O-benzyl) attached to carbon 3.
Key structural analogs include:
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3-Benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (studied for mTOR modulation in mast cells) .
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(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one (a ribonolactone derivative used in antiviral synthesis).
| Property | Value (Inferred from Analogs) |
|---|---|
| Molecular Formula | C₁₃H₁₄O₃ |
| Molecular Weight | 218.25 g/mol |
| Key Functional Groups | Lactone, benzyl ether |
Synthesis and Characterization
Synthetic Strategies
The synthesis of 3-substituted dihydrofuran-2(3H)-ones typically involves ring-closing lactonization or functionalization of preformed lactones. For benzyloxymethyl derivatives, common approaches include:
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Benzylation of Hydroxyl Precursors:
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Reacting a hydroxyl-containing lactone (e.g., dihydrofuran-2(3H)-one-3-methanol) with benzyl bromide in the presence of a base (e.g., NaH or K₂CO₃).
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Example:
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Yields for analogous reactions range from 50% to 80% after purification.
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Stereoselective Cyclization:
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As demonstrated in the synthesis of (3R,4R,5R)-tri-O-benzyl-ribonolactone, stereochemistry is controlled using chiral catalysts or protecting groups.
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Analytical Characterization
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NMR Spectroscopy:
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¹H NMR: Signals for benzyl protons (δ 7.2–7.4 ppm), methylene groups adjacent to oxygen (δ 3.5–4.5 ppm), and lactone carbonyl (δ 170–180 ppm in ¹³C NMR).
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Mass Spectrometry:
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High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1 for C₁₃H₁₄O₃).
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Physicochemical Properties
Stability and Reactivity
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Hydrolytic Sensitivity: The lactone ring is prone to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.
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Oxidation: The benzylic position may undergo oxidation to form a ketone or epoxide under strong oxidizing agents .
| Property | Value/Behavior |
|---|---|
| Solubility | Moderate in DCM, THF; low in H₂O |
| Melting Point | ~80–100°C (estimated) |
| Stability | Sensitive to moisture, light |
Biological Activity and Applications
Synthetic Intermediate
The benzyloxymethyl group serves as a protective moiety in carbohydrate chemistry. For example, tri-O-benzylated ribonolactones are critical intermediates in synthesizing nucleoside analogs like remdesivir.
Research Gaps and Future Directions
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Stereochemical Studies: The impact of stereochemistry at position 3 on biological activity remains unexplored.
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Drug Delivery Applications: Benzyl ethers enhance lipophilicity, making this compound a candidate for prodrug designs.
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Catalytic Applications: As a chiral building block, it could facilitate asymmetric synthesis of pharmaceuticals.
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